5-Methylcytidine 5'-monophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQONZSFUKNYOY-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922391 | |
| Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-36-1, 117309-80-5 | |
| Record name | 5-Methylcytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylcytidylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylcytidine 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117309805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methylcytidine 5'-monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 5 Methylcytidine 5 Monophosphate
De Novo Synthesis Pathways Preceding 5-Methylcytidine (B43896) Formation
The direct de novo synthesis of 5-methylcytidine 5'-monophosphate is not the primary route of its formation. Instead, the cell first synthesizes the common pyrimidine (B1678525) ribonucleotides, uridine (B1682114) monophosphate (UMP) and cytidine (B196190) triphosphate (CTP), which serve as precursors for RNA synthesis. davuniversity.org The formation of 5-methylcytidine occurs subsequently, typically as a post-transcriptional modification within an RNA molecule, from which this compound can be released during turnover. trilinkbiotech.comnih.gov
The de novo synthesis of pyrimidines begins with simple precursor molecules like bicarbonate, glutamine, and ATP. nih.gov The key steps leading to the formation of cytidine nucleotides are:
Formation of Carbamoyl (B1232498) Phosphate (B84403): The pathway initiates in the cytoplasm where carbamoyl phosphate synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.
Synthesis of Carbamoyl Aspartate: Aspartate transcarbamoylase (ATCase) then combines carbamoyl phosphate with aspartate to produce carbamoyl aspartate. davuniversity.org In bacteria, ATCase is a key regulatory enzyme, inhibited by the end-product CTP. davuniversity.org
Ring Closure to form Dihydroorotate (B8406146): The enzyme dihydroorotase catalyzes the removal of a water molecule from carbamoyl aspartate, closing the pyrimidine ring to form L-dihydroorotate. davuniversity.org In eukaryotes, the first three enzymes (CPS II, ATCase, and dihydroorotase) are part of a single trifunctional protein called CAD. davuniversity.orgnih.gov
Oxidation to Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase, a reaction that occurs in the mitochondria in eukaryotes. microbenotes.com
Formation of OMP: Orotate phosphoribosyltransferase attaches the orotate base to a ribose-5-phosphate (B1218738) moiety, supplied by phosphoribosyl pyrophosphate (PRPP), to form orotidine (B106555) 5'-monophosphate (OMP).
Decarboxylation to UMP: OMP decarboxylase removes a carboxyl group from OMP to yield uridine 5'-monophosphate (UMP), the first key pyrimidine nucleotide. acs.org
Phosphorylation to UTP: UMP is sequentially phosphorylated by kinases to form uridine diphosphate (B83284) (UDP) and then uridine triphosphate (UTP). wikipedia.org
Ammunition to CTP: Finally, CTP synthetase catalyzes the amination of UTP, using glutamine as the nitrogen donor, to produce cytidine triphosphate (CTP). acs.org
This CTP is then available for incorporation into RNA. The cytidine residues within the newly synthesized RNA can then be methylated to form 5-methylcytidine.
Salvage Pathway Integration of 5-Methylcytidine and Precursors
In addition to de novo synthesis, cells employ salvage pathways to recycle nucleobases and nucleosides from the degradation of DNA and RNA, conserving energy. wikipedia.orgyoutube.com Cytidine, a direct precursor for methylation, is efficiently salvaged.
The primary mechanisms for salvaging cytidine and its derivatives involve:
Phosphorylation: Uridine-cytidine kinase can directly phosphorylate cytidine to cytidine 5'-monophosphate (CMP). wikipedia.orgnih.gov This same enzyme is presumed to act on 5-methylcytidine released from RNA turnover, converting it to this compound.
Deamination: Cytidine can be deaminated by cytidine deaminase to form uridine, which then enters the salvage pathway for uracil (B121893). nih.govwikipedia.orgnih.gov
In the yeast Saccharomyces cerevisiae, cytidine metabolism is complex, requiring at least six genes. nih.gov The process involves transport into the cell, followed by either phosphorylation into CMP by uridine kinase (Urk1p) or cleavage into cytosine by uridine nucleosidase (Urh1p). nih.gov In plants like Arabidopsis thaliana and potato tubers, cytidine is primarily salvaged to CMP by uridine/cytidine kinase. nih.govnih.gov
Free 5-methylcytidine, generated from the turnover of modified nucleic acids, can be integrated into the salvage pathway. nih.gov It can be phosphorylated by a kinase to form this compound, making it available for re-entry into metabolic pools or for catabolism.
Enzymatic Methylation of Cytidine to 5-Methylcytidine
The methylation of cytidine to form 5-methylcytidine (m5C) is a critical post-transcriptional modification in a variety of RNA molecules, including tRNA, mRNA, and miRNA. trilinkbiotech.comfrontiersin.org This modification is not typically performed on the free nucleoside but occurs on cytidine residues already incorporated into an RNA polymer. The enzymes responsible are known as RNA methyltransferases.
"Writer" Enzymes: The addition of the methyl group is carried out by "writer" enzymes, which use S-adenosyl-methionine (SAM) as the methyl donor. mdpi.com The most well-characterized family of m5C methyltransferases is the NOL1/NOP2/SUN domain (NSUN) family. frontiersin.org For example, NSUN2 is a key enzyme responsible for m5C methylation in many RNA types. frontiersin.org
"Eraser" and "Reader" Proteins: The process is dynamic, with "eraser" enzymes, such as those from the TET (ten-eleven translocation) family, capable of removing the modification (via oxidation), and "reader" proteins that recognize the m5C mark and mediate its biological effects. frontiersin.orgmdpi.com
Upon the degradation and turnover of these modified RNA molecules, 5-methylcytidine and its phosphorylated form, this compound, are released into the cellular environment. nih.gov
Table 1: Key Enzymes in Pathways Leading to this compound An interactive data table is available below the static version.
| Pathway | Enzyme | Function | Precursor(s) | Product(s) |
| De Novo Synthesis | CTP Synthetase | Amination of UTP | UTP, Glutamine, ATP | CTP, Glutamate, ADP |
| RNA Synthesis | RNA Polymerase | Incorporates CTP into RNA | CTP, other NTPs | RNA |
| RNA Methylation | NSUN2 (RNA methyltransferase) | Methylates cytosine in RNA | Cytidine residue in RNA, SAM | 5-Methylcytidine residue in RNA |
| RNA Turnover | Ribonucleases | Degrade RNA | RNA containing m5C | This compound |
| Salvage Pathway | Uridine-Cytidine Kinase | Phosphorylates nucleosides | 5-Methylcytidine, ATP | This compound, ADP |
| Pathway | Enzyme | Function | Precursor(s) | Product(s) |
|---|---|---|---|---|
| De Novo Synthesis | CTP Synthetase | Amination of UTP | UTP, Glutamine, ATP | CTP, Glutamate, ADP |
| RNA Synthesis | RNA Polymerase | Incorporates CTP into RNA | CTP, other NTPs | RNA |
| RNA Methylation | NSUN2 (RNA methyltransferase) | Methylates cytosine in RNA | Cytidine residue in RNA, SAM | 5-Methylcytidine residue in RNA |
| RNA Turnover | Ribonucleases | Degrade RNA | RNA containing m5C | This compound |
| Salvage Pathway | Uridine-Cytidine Kinase | Phosphorylates nucleosides | 5-Methylcytidine, ATP | This compound, ADP |
Phosphorylation of 5-Methylcytidine to this compound
The formation of this compound can occur through two main routes: either directly from the degradation of m5C-containing RNA or through the phosphorylation of the free nucleoside, 5-methylcytidine, via the salvage pathway.
The primary enzymes responsible for phosphorylating cytidine and its analogs are nucleoside kinases. The key kinase involved in this process is uridine-cytidine kinase (UCK) .
Uridine-Cytidine Kinase (UCK): This enzyme catalyzes the phosphorylation of uridine and cytidine to UMP and CMP, respectively. wikipedia.org It exhibits broad substrate specificity and is capable of phosphorylating various pyrimidine nucleoside analogs. Given this characteristic, UCK is the most likely candidate for the phosphorylation of 5-methylcytidine to this compound. Studies on the phosphorylation of the analog 5-azacytidine (B1684299) by purified uridine-cytidine kinase from calf thymus support the role of this enzyme in phosphorylating modified cytidine nucleosides. nih.gov
Kinetic studies of uridine-cytidine kinases reveal important aspects of their function. Research on UCK from calf thymus, for instance, has provided insights into the phosphorylation of cytidine analogs. nih.gov
While specific kinetic data for 5-methylcytidine as a substrate is not extensively detailed in the available literature, the general mechanism for UCK involves the transfer of the gamma-phosphate group from a phosphate donor, typically ATP, to the 5'-hydroxyl group of the nucleoside. youtube.comyoutube.com
The reaction can be summarized as: 5-Methylcytidine + ATP → this compound + ADP
The efficiency of this reaction would depend on the affinity of the specific UCK isoform for 5-methylcytidine compared to its natural substrates, uridine and cytidine. In some contexts, such as in human cells, the phosphorylation of modified cytidine monophosphates can be a barrier to further metabolism. For example, cytidine monophosphate kinase (CMPK1) cannot efficiently phosphorylate 5-methyl-2'-deoxycytidine-5'-monophosphate, preventing its conversion to the diphosphate form. nih.gov This suggests that while the formation of the 5'-monophosphate of 5-methylcytidine is feasible, its subsequent phosphorylation might be a regulated or limited step.
Catabolism and Turnover of this compound
This compound, once formed, is subject to catabolic processes that break it down. The turnover of 5-methylcytosine (B146107) modifications is a highly dynamic process, essential for regulating the function of nucleic acids. nih.govfrontiersin.org
In plants such as Arabidopsis thaliana, the catabolic pathway for free 5-methylcytidine (released from its monophosphate form by nucleotidases) has been elucidated. nih.gov
Deamination: The first step is catalyzed by CYTIDINE DEAMINASE (CDA) , which converts 5-methylcytidine into 5-methyluridine (B1664183) (which is identical to ribothymidine). nih.gov
Hydrolysis: The resulting 5-methyluridine is then hydrolyzed by NUCLEOSIDE HYDROLASE 1 (NSH1) , which cleaves the glycosidic bond to release the pyrimidine base thymine (B56734) (5-methyluracil) and ribose. nih.gov
The thymine generated from this pathway, which originates primarily from RNA turnover rather than DNA, can then be further degraded by the pyrimidine ring catabolism pathway, involving the enzyme dihydrouracil (B119008) dehydrogenase (DPYD). nih.gov
In mammals, the turnover of the 5-methylcytosine mark on DNA is well-studied and involves a balance between methylation by DNA methyltransferases (DNMTs) and active demethylation initiated by TET enzymes. nih.govfrontiersin.org While this primarily relates to DNA, it highlights the dynamic nature of cytosine methylation in the cell. Free 5-methylcytidine derived from RNA turnover is likely handled by similar deamination and hydrolysis steps as observed in plants, preventing its misincorporation and ensuring nucleotide homeostasis. nih.gov
Enzymatic Deamination Pathways
A primary metabolic route for this compound is enzymatic deamination. Research has identified deaminase enzymes that act on 5-methylated cytidine derivatives. In human mature sperm cells, an enzyme identified as 5-methyldeoxycytidine monophosphate (5-mdCMP) deaminase actively converts 5-mdCMP into deoxythymidine monophosphate (dTMP). nih.gov Crucially, this enzyme also recognizes and processes this compound, making it a key player in its metabolism. nih.gov This deaminase, which co-purifies with dCMP deaminase, demonstrates that both the ribose and deoxyribose forms of 5-methylcytidine monophosphate are effective substrates. nih.gov The deamination reaction converts the cytidine derivative into a uridine or thymidine (B127349) derivative, a critical step that channels the molecule into the general pyrimidine degradation pathway. nih.govnih.gov For instance, the deamination of 5-methylcytidine leads to the formation of ribothymidine (also known as 5-methyluridine), which is then further metabolized. nih.gov
The kinetic properties of this deaminase have been characterized for the deoxyribonucleoside substrate, 5-mdCMP, providing insight into the efficiency of this metabolic conversion. nih.gov
| Parameter | Value | Substrate | Source |
|---|---|---|---|
| Km (Michaelis constant) | 1.4 x 10-7 M | 5-mdCMP | nih.gov |
| Vmax (Maximum velocity) | 7.0 x 10-11 mol/h/µg protein | 5-mdCMP | nih.gov |
Hydrolytic Cleavage and Nucleotide Degradation
Following initial enzymatic modifications or as an alternative pathway, this compound undergoes further degradation through hydrolytic cleavage. This process involves the breakdown of the nucleotide into its constituent parts: the nucleobase, the sugar, and the phosphate group. jax.org One of the key reactions is the hydrolysis of the N-ribosidic bond, which separates the 5-methylcytosine base from the ribose-5-phosphate moiety. researchgate.netnih.gov Enzymes known as N-ribohydrolases (NHs) or nucleoside phosphorylases (NPs) catalyze this cleavage for various nucleosides, releasing the nitrogenous base. researchgate.netnih.gov
The degradation pathway continues with the catabolism of the resulting products. After deamination of 5mCMP to thymidine monophosphate (dTMP), the dTMP is further cleaved, yielding thymine and an abasic sugar-phosphate. nih.gov The released thymine can then enter the pyrimidine catabolic pathway. Similarly, if hydrolytic cleavage of the N-glycosidic bond occurs first, the released 5-methylcytosine base can be further processed.
| Enzyme | Action | Substrate(s) | Product(s) | Source |
|---|---|---|---|---|
| 5-mdCMP Deaminase | Deamination | This compound, 5-Methyldeoxycytidine monophosphate (5-mdCMP) | Thymidine monophosphate (dTMP) | nih.gov |
| N-Ribohydrolases (NHs) / Nucleoside Phosphorylases (NPs) | Hydrolysis of N-glycosidic bond | Nucleosides/Nucleotides | Nucleobase + Sugar (or Sugar-phosphate) | researchgate.netnih.gov |
| Nucleotidases | Dephosphorylation | Nucleoside monophosphates (e.g., dTMP) | Nucleoside (e.g., Thymidine) + Phosphate | davuniversity.org |
Molecular and Cellular Functions of 5 Methylcytidine 5 Monophosphate in Rna Biology
Role as a Constituent of Modified RNA Species
The presence of 5-methylcytosine (B146107) is a conserved feature across different domains of life, found in a variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and various non-coding RNAs (ncRNAs). nih.govbiologyinsights.compnas.orgnih.gov The distribution and function of m5C are dictated by the specific RNA type and its location within the molecule.
Presence and Distribution in Transfer RNA (tRNA)
Transfer RNAs are among the most heavily modified RNA species, and m5C is a frequent modification within these molecules. oup.comoup.com In eukaryotes, m5C sites in tRNA are commonly found in the variable region and the anticodon loop. biologyinsights.comoup.com For instance, in humans, m5C has been identified at multiple positions, including 19, 27, 34, 38, 40, 48, 49, 50, 55, 61, 66, 70, 72, 73, and 75. nih.gov
The enzymes responsible for these modifications are highly specific. DNMT2 (DNA methyltransferase homolog 2) is known to methylate cytosine 38 (C38) in the anticodon loop of specific tRNAs such as tRNA-Asp, tRNA-Val, and tRNA-Gly. oup.comoup.com The NSUN2 (NOP2/Sun RNA methyltransferase 2) enzyme has a broader substrate range, methylating up to 80% of cytoplasmic tRNAs at various positions, including C48, C49, and C50. oup.comnih.gov NSUN3 and NSUN6 are other methyltransferases that target specific cytosines in mitochondrial and cytoplasmic tRNAs, respectively. nih.gov
Functionally, m5C modifications in tRNA are critical for their stability and proper function in translation. They contribute to the stabilization of the tRNA's secondary and tertiary structure. biologyinsights.comnih.gov For example, methylation at C38 in the anticodon loop of tRNA-Asp has been shown to be important for proper codon recognition. researchgate.net Furthermore, NSUN2-mediated m5C modification has been demonstrated to protect tRNAs from cleavage by endonucleases, thereby maintaining the integrity of the tRNA pool. nih.gov In yeast, the Trm4 methyltransferase, a homolog of NSUN2, is responsible for m5C formation at positions 34, 40, 48, and 49, and its absence can impact translational fidelity. nih.gov
| tRNA Species | Modified Position | Enzyme | Organism | Functional Role | Source |
|---|---|---|---|---|---|
| tRNA-Asp(GUC) | C38 | DNMT2/TRDMT1 | Human, Mouse, Drosophila melanogaster, Arabidopsis thaliana | Stabilizes tRNA structure, influences codon recognition. | oup.comresearchgate.net |
| tRNA-Gly(GCC) | C38 | DNMT2/TRDMT1 | Human | Preferential substrate for human DNMT2, promotes tRNA stability. | oup.com |
| tRNA-Val(AAC) | C38 | DNMT2 | Drosophila melanogaster | Contributes to tRNA stability. | oup.com |
| tRNA-Leu(CAA) | C34 | NSUN2 | Human | Intron-dependent methylation, enhances translation of UUG-rich mRNAs. | oup.comfrontiersin.org |
| Various cytoplasmic tRNAs | C48, C49, C50 | NSUN2 (hMisu) | Human | Multi-site specific methylation, contributes to tRNA stability. | nih.gov |
| tRNA-His | C48, C50 | Trm4 | Saccharomyces cerevisiae | Increased modification under stress conditions. | nih.gov |
Occurrences in Ribosomal RNA (rRNA)
Ribosomal RNA, the catalytic core of the ribosome, also features m5C modifications that are essential for ribosome biogenesis and function. biologyinsights.comnih.gov In eukaryotes, these modifications are found in the large ribosomal subunit (LSU) rRNA. nih.gov Specifically, two conserved m5C sites have been identified in the 25S rRNA of yeast (at positions C2278 and C2870) and the corresponding sites in the 28S rRNA of humans. nih.govnih.gov
The methylation of these sites is carried out by specific NSUN family members. In yeast, Rcm1 (a member of the NSUN5 family) methylates C2278, while Nop2 (a member of the NSUN1 family) targets C2870. nih.govoup.com In humans, NSUN5 and NSUN1 are the respective orthologs responsible for these modifications. nih.gov NSUN4 has been identified as the methyltransferase for C911 in the mitochondrial 12S rRNA. oup.com
These m5C modifications are located in functionally critical regions of the ribosome. For instance, the site methylated by Nop2/NSUN1 is near the peptidyltransferase center (PTC), the heart of the ribosome's catalytic activity. nih.gov The m5C modification introduced by Rcm1/NSUN5 is located at an inter-subunit bridge. nih.gov The presence of m5C in these areas is thought to stabilize the complex rRNA structure, which is crucial for the ribosome's function. nih.gov Loss of these modifications has been linked to defects in ribosome assembly and can affect translational fidelity. nih.govresearchgate.net
| rRNA Species | Modified Position | Enzyme | Organism | Functional Role | Source |
|---|---|---|---|---|---|
| 25S rRNA | C2278 | Rcm1 (NSUN5 ortholog) | Saccharomyces cerevisiae | Influences structural conformation of rRNA, affects translational fidelity. | nih.gov |
| 28S rRNA | C3761 (human) | NSUN5 | Human | Located at the inter-subunit bridge eB14, likely stabilizes rRNA folding. | nih.gov |
| 25S rRNA | C2870 | Nop2 (NSUN1 ortholog) | Saccharomyces cerevisiae | Involved in 60S ribosomal subunit biogenesis and maturation of 26S rRNA. | nih.govoup.com |
| 28S rRNA | C4413 (human) / C4447 | NSUN1 | Human | Located near the peptidyltransferase center (PTC), regulates ribosome biogenesis. | nih.govnih.gov |
| 12S rRNA (mitochondrial) | C911 | NSUN4 | Human | Essential for mitoribosomal assembly and protein synthesis. | oup.comfrontiersin.org |
Emerging Roles in Messenger RNA (mRNA)
Once thought to be confined to stable non-coding RNAs, m5C is now recognized as a widespread modification in messenger RNAs, opening up a new layer of post-transcriptional gene regulation. nih.govnih.gov The distribution of m5C in mRNA is not random; it is often enriched in CG-rich regions and immediately downstream of the translation initiation site. nih.govbohrium.com
The primary writer of m5C in mRNA is NSUN2. nih.govbohrium.com The functional consequences of mRNA m5C modification are diverse and context-dependent, affecting mRNA stability, nuclear export, and translation. nih.govnih.gov The recognition of m5C-modified mRNAs is mediated by specific "reader" proteins. ALYREF (Aly/REF export factor) has been identified as a key m5C reader that promotes the nuclear export of methylated mRNAs. nih.govresearchgate.netumh.es Another important reader is YBX1 (Y-box binding protein 1), which binds to m5C-modified mRNAs and enhances their stability. nih.govnih.govmendeley.com For instance, YBX1 has been shown to stabilize the mRNA of HGH1 and SMOX in an m5C-dependent manner. nih.govresearchgate.net
| mRNA Target | Writer/Reader | Organism/Cell Line | Functional Consequence | Source |
|---|---|---|---|---|
| General mRNAs | NSUN2 (Writer), ALYREF (Reader) | Mammalian cells | Promotes mRNA export from the nucleus. | nih.govresearchgate.netumh.es |
| HGH1 mRNA | NSUN2 (Writer), YBX1 (Reader) | Breast cancer cells | Enhances mRNA stability. | nih.gov |
| SMOX mRNA | NSUN2 (Writer), YBX1 (Reader) | Esophageal squamous cell carcinoma cells | Increases mRNA stability. | researchgate.net |
| HDGF mRNA | NSUN2 (Writer) | Bladder cancer cells | Affects mRNA stability. | nih.govbiorxiv.org |
| p21 mRNA | NSUN2 (Writer) | Human cells | Cooperates with m6A modification to enhance translation. | nih.gov |
| IRF3 mRNA | NSUN2 (Writer) | Human cells | Mediates m5C methylation, leading to mRNA degradation. | tandfonline.com |
Involvement in MicroRNA (miRNA) and Other Non-coding RNAs
The landscape of m5C modification extends beyond the canonical RNA types to include various non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). pnas.orgfrontiersin.org The presence of m5C in these molecules suggests its involvement in a wide array of regulatory pathways.
NSUN2 has been implicated as a methyltransferase for some non-coding RNAs. nih.gov In the case of miRNAs, m5C modification can interfere with their processing and function. For example, NSUN2-mediated methylation of certain miRNAs can affect their ability to bind to their target mRNAs, thereby modulating gene silencing activity. researchgate.net Similarly, m5C modifications have been identified in lncRNAs, where they can influence their interaction with protein complexes and their role in chromatin regulation. frontiersin.org The presence of m5C has also been noted in other small non-coding RNAs like vault RNAs and small nuclear RNAs (snRNAs). pnas.org The functional significance of m5C in many of these ncRNAs is an active area of research.
| Non-coding RNA Type | Enzyme/Reader | Organism/Cell Line | Observed/Proposed Role | Source |
|---|---|---|---|---|
| microRNA (miRNA) | NSUN2 (Writer) | Human cells | Can interfere with miRNA:mRNA pairing and gene silencing. | researchgate.net |
| miR-181a-5p | DNMT3a/AGO4 complex | Human cells | Inhibits the formation of miRNA-181a-5p/mRNA duplexes. | nih.gov |
| Long non-coding RNA (lncRNA) | NSUN2 (Writer) | Human cells | Can influence interactions with protein complexes and chromatin regulation. | frontiersin.org |
| H19 lncRNA | NSUN2 (Writer) | Hepatocellular carcinoma cells | Promotes HCC development by recruiting G3BP1. | nih.govbiorxiv.org |
| Vault RNA (vtRNA) | NSUN2 (Writer) | Human cells | Involved in the processing of vault RNAs. | pnas.org |
| Small Nuclear RNA (snRNA) | Not specified | Human cells | Presence of m5C suggests a role in splicing regulation. | pnas.org |
Impact on RNA Stability and Conformation
The addition of a methyl group to the C5 position of cytosine has significant consequences for the biophysical properties of the RNA molecule. On a molecular level, m5C enhances the thermal stability of the RNA duplex by promoting base stacking interactions. nih.gov This increased stability is a recurring theme in the function of m5C across different RNA species.
In tRNAs, m5C modifications contribute to the stability of their L-shaped tertiary structure, which is essential for their function in protein synthesis. biologyinsights.comnih.gov The protection of tRNAs from endonucleolytic cleavage by enzymes like angiogenin (B13778026) is a direct consequence of this enhanced stability conferred by m5C. nih.gov
In the context of mRNA, the impact of m5C on stability is often mediated by reader proteins. As mentioned earlier, the binding of YBX1 to m5C-modified mRNAs is a key mechanism for increasing their half-life. nih.govmendeley.comresearchgate.net This stabilization can have profound effects on gene expression, particularly for transcripts encoding proteins involved in cell proliferation and development. nih.govexlibrisgroup.com However, in some cases, m5C can also lead to mRNA degradation, as seen with IRF3 mRNA, highlighting the context-dependent nature of this modification's effect on RNA stability. tandfonline.com
Influence on Translational Efficiency and Fidelity
The presence of 5-methylcytidine (B43896) 5'-monophosphate within an RNA molecule can exert a significant influence on the process of translation, affecting both its efficiency and accuracy.
In tRNA, m5C modifications, particularly in the anticodon loop, are crucial for accurate codon recognition. biologyinsights.comresearchgate.net These modifications can fine-tune the interaction between the tRNA anticodon and the mRNA codon on the ribosome, thereby ensuring that the correct amino acid is incorporated into the growing polypeptide chain and maintaining translational fidelity. nih.gov For example, the modification of C34 in mitochondrial tRNA-Met to 5-formylcytidine (B110004) (f5C), a derivative of m5C, is critical for the recognition of both AUG and AUA codons, expanding the decoding capacity of this tRNA. nih.gov
The role of m5C in mRNA translation is more complex and appears to be position-dependent. nih.gov Studies have shown that m5C modifications within the 5' untranslated region (UTR) can sometimes repress translation. nih.gov Conversely, m5C modifications in the 3' UTR have been associated with enhanced translation initiation. nih.govnih.gov For instance, NSUN2-mediated methylation of the 3' UTR of CDK1 mRNA upregulates its translation. nih.gov In some cases, m5C can work synergistically with other RNA modifications, such as N6-methyladenosine (m6A), to enhance the translation of specific mRNAs like p21. nih.gov The incorporation of 5-methylcytidine into self-amplifying RNAs (saRNAs) has also been shown to increase their transfection and translation efficiency. jenabioscience.com
Furthermore, m5C modifications in rRNA are vital for maintaining the structural integrity of the ribosome, which in turn is essential for efficient and accurate protein synthesis. nih.govresearchgate.net The loss of m5C in rRNA has been linked to increased read-through of premature termination codons, indicating a role in maintaining translational fidelity. nih.gov
Regulation of RNA Processing and Splicing Mechanisms
The modification of 5-methylcytidine 5'-monophosphate within RNA molecules has been shown to be a critical regulator of RNA processing and splicing. oup.com This epitranscriptomic mark influences several aspects of RNA metabolism, including transport, stability, and translation. oup.com
The presence of m5C can impact alternative splicing, a process that allows for the production of multiple protein isoforms from a single gene. oup.com This regulation is mediated by m5C "reader" proteins, which recognize and bind to m5C-modified sites on RNA. nih.gov For instance, the reader protein ALYREF recognizes m5C sites and facilitates the transport of modified RNAs from the nucleus to the cytoplasm, while also maintaining their stability. oup.com Another reader, YBX1, has been shown to mediate alternative splicing during pre-implantation development. frontiersin.org
The enzymes responsible for adding the m5C modification, known as "writers," also play a role in these regulatory processes. NSUN2 is a key m5C methyltransferase with a broad range of substrates, including tRNAs, non-coding RNAs, and mRNAs. oup.com Studies have shown that m5C modification can influence mRNA stability, although the precise effects can vary. frontiersin.org
Modulation of Immune Responses by Modified RNA
The methylation of cytosine in RNA, forming 5-methylcytidine, has a significant impact on the innate immune system's ability to distinguish between self and non-self RNA. This modification can modulate immune responses, particularly in the context of viral infections and RNA-based therapeutics. pnas.orgfrontiersin.org
Incorporating 5-methylcytidine into synthetic RNA, such as in self-amplifying RNA (saRNA) vaccines, has been shown to reduce the innate immune response. nih.govjenabioscience.combiorxiv.org This is achieved by decreasing the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which are responsible for detecting foreign RNA and triggering an inflammatory cascade. frontiersin.orgnih.govtrilinkbiotech.com Specifically, m5C-modified mRNA has been demonstrated to inhibit the immune effects mediated by TLR3. frontiersin.orgnih.gov This reduction in immune activation can lead to prolonged and more robust antigen expression from the RNA vaccine, while mitigating adverse reactogenicity. nih.govjenabioscience.com
Conversely, the depletion of the m5C methyltransferase NSUN2, which leads to a decrease in m5C levels in host non-coding RNAs, can enhance the type I interferon (IFN) response. pnas.orgnih.gov This heightened IFN signaling can significantly inhibit the replication of a wide range of RNA and DNA viruses. pnas.orgnih.gov The antiviral signaling pathway in NSUN2-depleted cells is dependent on the cytosolic RNA sensor RIG-I. pnas.orgresearchgate.net This suggests that the host's m5C methylation status plays a crucial role in controlling antiviral innate immunity. pnas.orgnih.gov
| Research Finding | Organism/Cell Type | Immune Pathway Affected | Outcome | Reference(s) |
| Depletion of NSUN2 enhances type I interferon response | Human A549 cells, mouse model | RIG-I signaling | Inhibition of viral replication | pnas.orgnih.gov |
| Incorporation of 5mC in saRNA attenuates IFN-I induction | Human peripheral blood mononuclear cells | Type I Interferon (IFN-I) | Reduced adverse effects of vaccine | nih.gov |
| m5C-modified mRNA inhibits TLR3-mediated immune effects | In vitro/in vivo models | Toll-like Receptor 3 (TLR3) | Evasion of innate immune response | frontiersin.orgnih.gov |
| NSUN2 depletion leads to upregulation of type I IFN signaling genes | Human A549 cells | Type I Interferon signaling | Negative regulation of viral genome replication | pnas.org |
Epigenetic Contributions of RNA Methylation Beyond DNA
While DNA methylation is a well-established epigenetic mechanism, RNA methylation, including 5-methylcytosine (m5C), is emerging as another critical layer of epigenetic control that influences gene expression and cellular function. numberanalytics.comepigenie.comnih.gov This "epitranscriptome" adds a new dimension to the regulation of genetic information, operating at the post-transcriptional level. nih.gov
Mechanisms of Gene Expression Regulation through RNA m5C
RNA m5C modification is a dynamic and reversible process that regulates gene expression through various mechanisms that affect RNA stability, localization, and translation efficiency. numberanalytics.comnih.gov This regulation is carried out by the interplay of "writer" enzymes that add the methyl group, "eraser" enzymes that remove it, and "reader" proteins that recognize the modification and mediate its downstream effects. frontiersin.org
The presence of m5C on an RNA molecule can influence its fate within the cell. For example, some studies suggest that m5C modifications can affect the stability of mRNA molecules by influencing their degradation or processing. numberanalytics.com The localization of RNA can also be altered by m5C, which in turn affects its availability for translation. numberanalytics.com Furthermore, modifications like m5C can impact the efficiency of translation by altering the RNA's interaction with ribosomes and translation initiation factors. numberanalytics.com For instance, m5C modifications in tRNA have been shown to regulate tRNA stability and protein translation. nih.gov
The impact of m5C on gene expression is also evident in development and disease. For example, m5C modifications have been implicated in the regulation of genes involved in brain development and function. numberanalytics.comnih.gov In neuronal stem cells, the loss of the m5C writer NSUN2 impairs their differentiation. nih.gov
Interplay with Chromatin Dynamics via RNA Modifications
The influence of RNA methylation extends to the regulation of chromatin structure and function, highlighting a complex interplay between the epitranscriptome and traditional epigenetic mechanisms like histone modifications. frontiersin.orgnih.gov RNA modifications can serve as a bridge between transcription and the chromatin state, affecting gene expression at a fundamental level. frontiersin.orgnih.gov
Recent research has revealed that RNA modifications can be found on chromatin-associated RNAs, which can directly influence the local chromatin environment. youtube.com For instance, the methylation of these RNAs can recruit histone-modifying enzymes to specific genomic locations, leading to changes in histone marks and subsequent alterations in gene transcription. youtube.com This suggests that RNA methylation can act as a signal to guide the epigenetic machinery to specific sites on the chromatin.
Enzymatic and Protein Interactions Involving 5 Methylcytidine 5 Monophosphate
RNA Methyltransferases Utilizing 5-Methylcytidine (B43896)
The methylation of cytosine at the C5 position in RNA is a post-transcriptional modification catalyzed by a specific class of enzymes known as RNA methyltransferases. nih.gov In humans, these enzymes primarily belong to the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase homologue, DNMT2 (also known as TRDMT1). nih.govnih.govfrontiersin.org These enzymes, often called "writers," use S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the target cytosine, forming 5-methylcytosine (B146107) (m5C). frontiersin.orgfrontiersin.org This modification is found in a wide array of RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs. nih.govfrontiersin.orgnoaa.gov
The catalytic mechanism of m5C RNA methyltransferases is intricate, involving conserved cysteine residues within their active sites. acs.org The NSUN family enzymes typically use a cysteine in a specific amino acid motif (motif VI) to launch a nucleophilic attack on carbon 6 of the target cytosine. nih.gov In contrast, DNMT family enzymes utilize a cysteine from a different motif (motif IV) for the same purpose. nih.gov This attack forms a temporary covalent bond between the enzyme and the RNA substrate. acs.orgacs.org A second conserved cysteine is proposed to act as a base, assisting in the breakdown of this covalent intermediate to release the methylated RNA. acs.org
Structural studies, particularly the crystal structure of the human tRNA methyltransferase NSun6 in complex with a full-length tRNA substrate, have provided significant insights into substrate recognition. nih.govnih.govsemanticscholar.org These studies revealed that the enzyme induces a non-canonical conformation in the bound tRNA, which makes the target cytosine base accessible for methylation. nih.govnih.gov The recognition process involves both a Rossmann-fold catalytic core and an RNA-recognition motif (RRM). nih.govsemanticscholar.org The catalytic core makes extensive contact with the tRNA, recognizing specific bases like C72, while the RRM motif recognizes other features, such as the discriminator base U73, helping to ensure substrate specificity. nih.gov
RNA methyltransferases exhibit distinct specificities for different types of RNA and even for specific cytosine residues within those RNAs. nih.govnoaa.gov This specificity is achieved through the recognition of both sequence motifs and structural features within the target RNA. nih.govlife-science-alliance.org
NSUN2 is a broad-spectrum methyltransferase that targets a majority of tRNAs and various non-coding RNAs, and has also been identified as a significant writer of m5C in mRNAs. nih.gov In mRNAs, its target sites often mimic the sequence and structural context of tRNA variable loops. life-science-alliance.org For instance, NSUN2-mediated m5C modifications in vault RNAs are found within a UCG motif, while in pre-tRNALeu, a consensus sequence has been identified. nih.gov
NSUN5 , primarily known as an rRNA methyltransferase, has also been shown to modify mRNA. life-science-alliance.org
NSUN6 acts as both a tRNA and mRNA methyltransferase. nih.gov It targets threonine and cysteine tRNAs at position C72 in the acceptor stem. nih.gov In mRNA, it recognizes a consensus sequence motif of CTCCA. nih.gov
DNMT2 (TRDMT1) primarily methylates tRNA molecules, contributing to their stability and protecting them from degradation. frontiersin.org
The expression levels of these methyltransferases can vary significantly across different tissues and cell lines, which in part determines the landscape of m5C modification. life-science-alliance.org This differential expression and substrate specificity allow for precise regulatory control over RNA function in a context-dependent manner.
Table 1: Human m5C RNA Methyltransferases and Their Substrates
| Enzyme | Primary RNA Substrates | Cellular Location | Key Recognition Features/Targets |
|---|---|---|---|
| NSUN1 (NOP2) | 28S rRNA | Nucleolus | Binds to pre-rRNA transcripts; targets C4447 in human 28S rRNA. nih.gov |
| NSUN2 | tRNAs, mRNAs, vtRNAs, other ncRNAs | Nucleus, Mitochondria | Recognizes features in diverse substrates, including GC-rich regions in mRNA and specific consensus sequences in tRNAs. nih.govnih.govnih.gov |
| NSUN3 | mt-tRNA | Mitochondria | Methylates mitochondrial tRNAs. nih.govresearchgate.net |
| NSUN4 | 12S mt-rRNA | Mitochondria | Promotes mitochondrial ribosome assembly by methylating 12S rRNA. nih.gov |
| NSUN5 | 28S rRNA, mRNA | Nucleus | Primarily an rRNA methyltransferase, but can also act on mRNA. nih.govlife-science-alliance.org |
| NSUN6 | tRNAs (tRNAThr, tRNACys), mRNAs | Nucleus | Targets C72 at the 3' end of the tRNA acceptor stem; recognizes a CTCCA motif in mRNA. nih.govnih.gov |
| NSUN7 | Not fully characterized | Nucleus | Implicated in mRNA methylation. nih.gov |
| DNMT2 (TRDMT1) | tRNAs (tRNAAsp, tRNAGly, tRNAVal) | Nucleus | Contributes to tRNA stability. frontiersin.orgresearchgate.net |
Enzymes Involved in m5CMP Metabolism and Interconversion
Once RNA containing m5C is degraded, 5-methylcytidine 5'-monophosphate (m5CMP) is produced. Its subsequent metabolic fate is determined by the actions of kinases and deaminases.
The phosphorylation of nucleoside monophosphates is a critical step in the salvage pathway for nucleotide synthesis. nih.gov Nucleoside monophosphate (NMP) kinases catalyze the conversion of NMPs to nucleoside diphosphates (NDPs), which are then converted to nucleoside triphosphates (NTPs) by nucleoside diphosphate (B83284) (NDP) kinases. nih.govwikipedia.orgaklectures.com
However, this pathway is significantly impeded for methylated cytidine (B196190). Studies on the closely related deoxy-analog, 5-methyl-2'-deoxycytidine (B118692) 5'-monophosphate (5-mdCMP), have shown that it is not a substrate for nucleoside monophosphate kinase. nih.gov Specifically, human cytidine monophosphate kinase (CMPK1) exhibits stringent specificity and is unable to phosphorylate 5-mdCMP. nih.gov This enzymatic barrier is considered the key step that prevents the salvage and re-incorporation of 5-methylcytosine from degraded DNA back into new DNA strands. nih.govnih.gov It is highly probable that the same substrate specificity barrier exists for the ribonucleoside this compound (m5CMP), preventing its conversion to 5-methylcytidine 5'-triphosphate (m5CTP) and subsequent incorporation into new RNA molecules. trilinkbiotech.com
Cytidine deaminases are enzymes that catalyze the removal of an amino group from cytosine or its derivatives. Research has identified deaminase activity that specifically acts on methylated cytidine monophosphates. An enzyme found in human mature sperm cells can efficiently deaminate 5-methyldeoxycytidine monophosphate (5-mdCMP) into thymidine (B127349) monophosphate (dTMP). nih.gov Importantly, this study demonstrated that both this compound and 5-methylcytidine 3'-monophosphate are also good substrates for this deaminase. nih.gov This indicates a metabolic pathway for converting m5CMP, a product of RNA degradation, into a precursor for thymine-containing molecules.
The broader family of human cytidine deaminases, such as the APOBEC3 family, are known to deaminate cytosines, primarily in the context of single-stranded DNA. nih.gov Their substrate specificity is determined by the sequence context around the target cytosine and is influenced by interactions with highly variable loops within the enzyme's active site. nih.gov While their primary substrates are not free monophosphates, their existence highlights a diverse range of deaminating enzymes in human cells with fine-tuned specificities.
Interactions with Nucleic Acid-Binding Proteins
The m5C modification in RNA does not just exist passively; it can be recognized by a suite of nucleic acid-binding proteins, often referred to as "readers." frontiersin.orgfrontiersin.org These proteins bind to m5C-containing regions and mediate the downstream effects of the modification, influencing RNA export, stability, and translation. frontiersin.orgnih.gov
Prominent m5C reader proteins include ALYREF and YBX1. frontiersin.orgfrontiersin.orgnih.gov For example, ALYREF can bind to m5C-modified RNA, leading to enhanced RNA stability and export from the nucleus. nih.gov The interaction between the writer enzyme NSUN2 and the reader protein YBX1 has been shown to jointly regulate the expression of target genes. nih.gov The recruitment of specific binding proteins to m5C sites is thought to play a role in regulating mRNA translation. researchgate.net
Intriguingly, the free monophosphate form, m5CMP, also has a direct protein interaction role. It has been discovered that m5CMP, resulting from the degradation of methylated RNA, can bind to and inhibit the CMP-sialic acid transporter (CST). nih.gov This transporter is responsible for moving CMP-sialic acid into the Golgi apparatus for use in glycosylation. nih.gov This finding establishes a novel link between RNA epigenetics and the regulation of protein glycosylation, where the level of RNA degradation can directly influence another major cellular process. nih.gov Furthermore, recent analyses have identified new potential interactions between m5C sites and RNA-binding proteins such as the RNA helicases DDX3X and UPF1, which are involved in mRNA translation and decay, respectively, suggesting an even broader role for m5C in post-transcriptional regulation. life-science-alliance.org
Influence on Protein Recognition of RNA Sequences
The presence of 5-methylcytidine (m5C) in RNA sequences can significantly alter their interaction with proteins, thereby influencing RNA metabolism and function. While m5CMP is the monophosphate form derived from RNA turnover, the initial recognition event happens at the polynucleotide level. The methylation at the C5 position of cytosine can either promote or inhibit the binding of specific proteins, leading to diverse functional outcomes.
Research indicates that m5C sites in messenger RNA (mRNA) are often enriched in specific regions, such as the 5' untranslated region (5' UTR), and are associated with distinct structural characteristics. researchgate.net This strategic placement suggests a role in modulating translation. Indeed, experimental findings propose that m5C can regulate mRNA translation by recruiting specific m5C-binding proteins. researchgate.net The binding of proteins to the 5'-UTR can physically impede the ribosomal scanning process, thereby hindering translation. nih.gov The strength of this inhibition is often dependent on the concentration and binding affinity of the protein. nih.gov
One of the key roles of m5C modification is to enhance the stability of the target mRNA. researchgate.net This can be achieved by physically blocking the access of destabilizing factors, such as the Argonaute 2/microRNA complex, thus protecting the transcript from degradation. researchgate.net Specific "reader" proteins recognize the m5C mark. For example, the Y-box binding protein 1 (YBX1) has been identified as a reader of m5C in mRNA, binding to m5C-modified transcripts to mediate their stability. nih.gov
The cellular pool of m5CMP, resulting from the breakdown of such modified RNAs, can then act as a signaling molecule. plos.orgnih.gov A prime example is its interaction with the CMP-sialic acid transporter (CST), a protein crucial for glycosylation. plos.orgnih.gov The discovery that m5CMP binds to and inhibits CST establishes a direct link between RNA epigenetics and the regulation of glycosylation pathways. plos.orgnih.gov This interaction demonstrates that a product of RNA degradation can act as a physiological regulator of a key cellular transport process.
Table 1: Proteins Influenced by or Interacting with 5-Methylcytidine (m5C) in RNA
| Protein | Function/Interaction with m5C-RNA | Cellular Process Affected | Reference |
|---|---|---|---|
| Y-box binding protein 1 (YBX1) | Recognizes and binds to m5C-modified mRNA. | mRNA stability. | nih.gov |
| Argonaute 2 (AGO2) | Binding can be blocked by m5C, preventing miRNA-mediated degradation. | mRNA stability, RNA interference. | researchgate.net |
| CMP-sialic acid transporter (CST) | Binds and is inhibited by m5CMP, the degradation product of m5C-RNA. | Glycosylation, Nucleotide-sugar transport. | plos.orgnih.gov |
| NSUN2 and TRDMT1 | RNA methyltransferases that catalyze the formation of m5C in RNA. | RNA modification, cell growth, and differentiation. | nih.gov |
Structural Biology of m5CMP-Protein Complexes
The precise molecular interactions between m5CMP and its protein partners are best understood through structural biology. High-resolution crystal structures provide invaluable insights into the binding mechanism and the basis for recognition and selectivity.
A significant breakthrough in this area has been the elucidation of the crystal structure of the mammalian CMP-sialic acid transporter (CST) in complex with m5CMP. plos.org This work revealed that m5CMP binds within the same substrate-binding pocket as cytidine monophosphate (CMP), the canonical substrate's nucleotide portion. plos.org
Despite the structural similarity, binding affinity studies show a marked difference. Thermal shift assays indicate that m5CMP binds to CST with a 16-fold higher equilibrium binding affinity than CMP. plos.org This stronger binding is a key factor in its ability to act as an inhibitor of CMP-sialic acid transport. plos.org The discovery that m5CMP, an endogenous molecule derived from epigenetic RNA modification, can bind to and regulate a nucleotide-sugar transporter provides a novel mechanism linking gene expression control with metabolic pathways like glycosylation. plos.orgnih.gov
| Binding Site | Binds in the same orientation and cavity as CMP. | The methyl group does not cause significant rearrangement of the binding pocket. | plos.org |
Advanced Methodologies for Research on 5 Methylcytidine 5 Monophosphate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 5-mCMP, allowing for its separation from other nucleotides and cellular components. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely used for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the quantification of modified nucleosides like 5-mCMP from biological samples. Reversed-phase HPLC (RP-HPLC) is a commonly used modality. In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Several studies have demonstrated the efficacy of HPLC in resolving and quantifying cytosine analogs, including methylated forms. researchgate.net The development of specific HPLC conditions is critical to effectively separate the five major cytosine analogs involved in the methylation and demethylation pathways. researchgate.net For instance, gradient elution on a C18 analytical column with a mobile phase consisting of a mixture of aqueous potassium dihydrogen orthophosphate and methanol (B129727) has been shown to provide optimal resolution for various compounds. sigmaaldrich.com The use of smaller columns in HPLC can also be advantageous, providing efficient separation with good capacity factors. researchgate.net
Furthermore, HPLC coupled with fluorescence detection (HPLC-FD) offers high sensitivity. researchgate.net By tagging the nucleobases, their aromaticity is increased, leading to better separation by HPLC. researchgate.net This method has achieved detection limits in the nanomolar range, enabling the analysis of minute DNA samples. researchgate.net
Capillary Electrophoresis (CE) for Nucleotide Analysis
Capillary Electrophoresis (CE) is another powerful technique for the analysis of nucleotides, including 5-mCMP. CE separates molecules based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. This technique offers high resolution, speed, and requires only small sample volumes.
CE, particularly when coupled with laser-induced fluorescence (LIF) detection, is a highly sensitive method for analyzing 2'-deoxyribonucleoside-5'-monophosphates. nih.gov In this method, the 5'-monophosphates are conjugated with a fluorescent dye, such as BODIPY FL EDA, at the 5'-phosphate group. nih.gov These fluorescently labeled conjugates can then be detected and resolved with high sensitivity by CE-LIF. nih.gov This approach has been successfully used to identify 2'-deoxy-5-methylcytidine in DNA samples, highlighting its potential for studying DNA methylation. nih.gov
While many methods focus on bisulfite-treated DNA, which converts non-methylated cytosines to uracil (B121893), CE-based sequencing is considered a gold standard for validating DNA methylation results, providing detailed information for each CpG site. thermofisher.com
Mass Spectrometry (MS) Applications in Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of 5-mCMP due to its high sensitivity and specificity. It is often coupled with a separation technique like liquid chromatography (LC) to enhance its analytical power.
LC-ESI-MS/MS for Sensitive Detection of Methylated Nucleotides
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the detection and quantification of methylated nucleotides. nih.gov This technique combines the separation power of LC with the mass-analyzing capabilities of tandem MS. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of fragile molecules like nucleotides with minimal fragmentation.
In LC-ESI-MS/MS, the protonated molecule of 5-methyl-2'-deoxycytidine (B118692) ([M+H]+) tends to lose its deoxyribose moiety, resulting in a characteristic fragment ion corresponding to protonated 5-methylcytosine (B146107). nih.gov This fragmentation pattern is utilized for the specific detection and quantification of the methylated nucleoside. The development of online trapping/capillary hydrophilic-interaction liquid chromatography (cHILIC)/in-source fragmentation/tandem mass spectrometry systems has further improved the sensitivity, with limits of detection in the femtomole range. nih.gov
An ion-switching LC-MS/MS method, which alternates between positive and negative ionization modes, has been developed to optimize the sensitivity for different cytosine derivatives. nih.gov This approach has demonstrated a significant improvement in the detection of various modified cytosines. nih.gov
NMR and MS for Structural and Dynamic Feature Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques for the structural and dynamic analysis of 5-mCMP. While MS provides information about the molecular weight and fragmentation pattern, NMR provides detailed insights into the three-dimensional structure and dynamics of the molecule in solution.
High-resolution mass spectrometry, such as that performed on a Q-TOF (Quadrupole Time-of-Flight) instrument, provides accurate mass measurements, which can confirm the elemental composition of the molecule. massbank.eu The fragmentation pattern observed in the MS/MS spectrum provides further structural information. nih.gov
Radiochemical Labeling and Tracing Techniques
Radiochemical labeling is a classic and highly sensitive technique used to trace the metabolic fate of molecules within biological systems. While specific recent studies detailing the radiolabeling of 5-Methylcytidine (B43896) 5'-monophosphate are not prevalent in the provided search results, the general principles of this methodology are well-established for nucleotide research.
In this approach, a radioactive isotope, such as ³H (tritium) or ¹⁴C (carbon-14), is incorporated into the 5-mCMP molecule. The radiolabeled compound can then be introduced into cells or organisms, and its journey through various metabolic pathways can be tracked by detecting the radioactivity. This allows researchers to study the incorporation of 5-mCMP into RNA, its turnover rate, and its conversion to other metabolites.
Historically, radioactive labeling followed by techniques like thin-layer chromatography has been used for the detection of modified nucleosides. nih.gov Although newer, non-radioactive methods are often preferred for safety and convenience, radiolabeling remains a valuable tool for specific research questions requiring the highest sensitivity for tracing purposes.
Molecular Biology Approaches for Investigating RNA Modifications
The investigation of RNA modifications such as 5-methylcytidine relies on a combination of high-throughput sequencing techniques to identify their locations and in vitro systems to understand their functional roles.
The transcriptome-wide mapping of 5-methylcytidine (m5C) is crucial for understanding its distribution and function. nih.gov Several high-throughput sequencing methods have been developed to identify m5C sites with high resolution across different organisms. nih.gov
One of the primary methods for m5C mapping is bisulfite sequencing . This technique involves treating total RNA with sodium bisulfite, which deaminates cytosine to uracil but leaves 5-methylcytidine unaffected. Subsequent reverse transcription and sequencing reveal the original m5C sites as cytosines, while unmethylated cytosines are read as thymines. This approach has been successfully used to obtain a comprehensive overview of m5C in bacteria, archaea, and yeast, identifying previously known sites in rRNA and tRNA, as well as novel sites. nih.gov For instance, this method has been used to quantify methylation at 64 tRNA positions in yeast and archaea and even discovered tRNA molecules lacking m5C. nih.gov
Another powerful technique is m5C RNA immunoprecipitation followed by deep sequencing (m5C-RIP-seq) . nih.govspringernature.com This method utilizes an antibody that specifically recognizes and binds to m5C-containing RNA fragments. The procedure involves the extraction and fragmentation of RNA, followed by immunoprecipitation of the m5C-containing fragments. These enriched fragments are then used to construct a library for deep sequencing, allowing for the identification of m5C sites across the transcriptome. nih.govspringernature.com This approach has been particularly useful for mapping m5C in plants. nih.gov
More recently, a method called deaminase and reader protein-assisted sequencing has been developed. This technique is similar to DART-seq used for m6A mapping and employs a fusion protein to detect m5C sites. While it has shown promise, its resolution can be limited by the lack of a fixed motif for m5C. elifesciences.org
These methodologies have been instrumental in revealing the widespread presence of m5C in various RNA species and have even led to the first evidence of mRNA modifications in archaea, suggesting a broader role for this post-transcriptional modification than previously thought. nih.gov
Table 1: Comparison of RNA Sequencing Methodologies for m5C Mapping
| Methodology | Principle | Key Procedural Steps | Organisms Applied To |
| Bisulfite Sequencing | Chemical conversion of cytosine to uracil, while 5-methylcytidine remains unchanged. | RNA extraction, bisulfite treatment, reverse transcription, PCR amplification, high-throughput sequencing. | Bacteria (e.g., B. subtilis, E. coli), Archaea (e.g., S. solfataricus), Eukaryotes (e.g., S. cerevisiae). nih.gov |
| m5C-RIP-seq | Immunoprecipitation of m5C-containing RNA fragments using a specific antibody. | RNA extraction, fragmentation, immunoprecipitation with m5C antibody, library construction, deep sequencing. nih.govspringernature.com | Plants (e.g., Arabidopsis). nih.gov |
| Deaminase and Reader Protein-Assisted Sequencing | Use of a fusion protein to identify m5C sites, leading to detectable changes upon sequencing. | Transfection with plasmids expressing fusion proteins, RNA extraction, sequencing, and analysis of editing efficiency. elifesciences.org | Human cell lines. elifesciences.org |
The synthesis of RNA containing modified nucleotides is essential for studying the functional impact of these modifications. In vitro transcription systems provide a robust platform for generating RNA molecules with specific modifications, including 5-methylcytidine. 2bscientific.comjenabioscience.com
These systems typically utilize a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to transcribe a DNA template into RNA. 2bscientific.comjenabioscience.com To incorporate 5-methylcytidine into the nascent RNA transcript, 5-methylcytidine 5'-triphosphate (5-mCTP) is used as a substrate in place of or in combination with the standard cytidine (B196190) triphosphate (CTP). 2bscientific.comjenabioscience.comtcichemicals.com
The resulting internally modified mRNA can then be used for a variety of downstream applications, including microinjection, transfection into cells, and in vitro translation experiments. 2bscientific.com The incorporation of 5-methylcytidine has been shown to confer several beneficial properties to the synthetic RNA. Notably, it can increase the stability of the mRNA and reduce its immunogenicity, which is a critical factor for therapeutic applications. 2bscientific.comjenabioscience.comtrilinkbiotech.com
Commercially available kits are designed to facilitate the synthesis of large quantities of 5-methylcytidine-modified mRNA. 2bscientific.com These kits often provide the necessary reagents, including T7 RNA polymerase, a mixture of nucleotide triphosphates with 5-mCTP, and a control DNA template. 2bscientific.com The reaction conditions, such as the concentration of each nucleotide, can be optimized to achieve high yields of the desired modified RNA. 2bscientific.com For instance, a typical 20 µl reaction can yield approximately 100-130 µg of a 1.4 kb RNA transcript after a 30-minute incubation. 2bscientific.com
Furthermore, in vitro transcription systems can be used to produce self-amplifying RNA (saRNA) with 5-methylcytidine modifications. jenabioscience.com This modified saRNA has demonstrated increased transfection and translation efficiency, along with reduced innate immune responses, highlighting its potential for the development of more effective RNA-based vaccines and therapeutics. jenabioscience.com
Table 2: Components and Outcomes of In Vitro Transcription for m5C-Modified RNA
| Component | Description | Role in Synthesis |
| T7 RNA Polymerase | A bacteriophage RNA polymerase. | Catalyzes the synthesis of RNA from a DNA template. 2bscientific.comjenabioscience.com |
| DNA Template | A linear DNA molecule containing a T7 promoter sequence upstream of the desired RNA sequence. | Provides the sequence information for the RNA transcript. 2bscientific.com |
| 5-Methylcytidine 5'-Triphosphate (5-mCTP) | A modified nucleotide triphosphate. | Serves as the substrate for the incorporation of 5-methylcytidine into the RNA chain. 2bscientific.comjenabioscience.comtcichemicals.com |
| ATP, GTP, UTP | Standard ribonucleoside triphosphates. | Building blocks for the RNA molecule. 2bscientific.com |
| Reaction Buffer | Contains salts and cofactors necessary for polymerase activity. | Maintains optimal conditions for the transcription reaction. |
| Outcome | Description | Significance |
| Increased RNA Stability | The modified RNA is more resistant to degradation by nucleases. | Enhances the half-life of the RNA, leading to prolonged protein expression. trilinkbiotech.com |
| Reduced Immunogenicity | The modified RNA is less likely to be recognized by the innate immune system. | Decreases inflammatory responses and improves the safety profile for in vivo applications. 2bscientific.comjenabioscience.comtrilinkbiotech.com |
| Enhanced Translation Efficiency | The modified RNA can be more efficiently translated into protein. | Leads to higher levels of protein production from the synthetic RNA. jenabioscience.comtrilinkbiotech.com |
Applications of 5 Methylcytidine 5 Monophosphate in Molecular and Synthetic Biology Research
Design and Synthesis of Modified Oligonucleotides for Research Probes
5-Methylcytidine (B43896) 5'-monophosphate is a critical component in the synthesis of chemically modified oligonucleotides that serve as powerful tools in molecular biology. The corresponding nucleoside, 5-methylcytidine, is incorporated into DNA and RNA sequences to create probes for studying epigenetic modifications, specifically DNA methylation. nih.gov The synthesis of these modified oligonucleotides often employs phosphoramidite (B1245037) chemistry, where the 5-methylcytidine is introduced as a phosphoramidite building block.
These specialized probes are designed for a variety of research applications. For instance, oligonucleotides containing 5-methylcytosine (B146107) (5-mC) are used to investigate the intricate interactions between DNA and proteins, such as transcription factors or methyl-binding domain (MBD) proteins, which selectively recognize methylated DNA. capes.gov.br The presence of the methyl group can significantly influence the binding affinity and specificity of these interactions.
Furthermore, the incorporation of 5-methylcytidine can enhance the properties of the oligonucleotide probes themselves. The methyl group's hydrophobic nature helps to displace water molecules from the DNA duplex, which can increase the melting temperature (Tm) of the probe-target hybrid. biosyn.combiosearchtech.com This enhanced hybridization efficiency allows for the use of shorter, more specific probes and helps to overcome secondary structures in the target nucleic acid sequence. biosyn.combiosearchtech.com
In a notable application, fluorous-tagged 5-methylcytosines have been synthesized and incorporated into oligonucleotides corresponding to the promoter region of the Oct4 gene, a key factor in cellular reprogramming. nih.gov These fluorous probes facilitate the study of DNA demethylation dynamics, as they can be effectively separated from their non-fluorous counterparts using solid-phase extraction, offering a potential method for probing this crucial epigenetic process. nih.gov
Development of Methylation-Sensitive Nucleic Acid Constructs
The ability to synthesize oligonucleotides with defined patterns of 5-methylcytosine allows researchers to create custom nucleic acid constructs that are sensitive to methylation. These constructs are invaluable for dissecting the functional consequences of DNA methylation in a controlled manner. By designing and building synthetic genes, promoters, or other regulatory elements with or without 5-mC at specific positions, scientists can directly test the impact of this epigenetic mark on biological processes.
For example, methylation-sensitive constructs are used to study how DNA methylation influences gene expression. It is well-established that high levels of methylation in promoter regions are generally associated with transcriptional repression. nih.gov By transfecting cells with constructs containing a reporter gene under the control of a synthetically methylated or unmethylated promoter, researchers can quantify the direct effect of methylation on gene silencing.
These constructs are also instrumental in identifying and characterizing proteins that "read" methylation marks. By immobilizing synthetic DNA fragments with specific methylation patterns, scientists can perform pull-down assays to isolate and identify proteins from cellular extracts that bind preferentially to methylated DNA. This approach has been crucial in understanding the function of MBD proteins and other epigenetic regulators.
Furthermore, the development of these constructs extends to studying the machinery that establishes and maintains methylation patterns. Synthetic DNA substrates with specific unmethylated or hemimethylated sequences are used in in vitro assays to measure the activity of DNA methyltransferases (DNMTs), the enzymes responsible for creating 5-mC marks. nih.gov Conversely, fully methylated constructs are used to investigate the mechanisms of DNA demethylation, including the activity of enzymes like the TET proteins, which convert 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC). nih.govnih.gov
Utilization in Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Experiments
Synthetic oligonucleotides containing 5-methylcytosine are valuable reagents in PCR and qPCR applications, primarily for their role as standards and controls in methylation analysis. nih.gov While many qPCR assays use plasmid DNA as a standard, synthetic DNA fragments offer a more time- and cost-efficient alternative that provides comparable sensitivity and reliability. nih.govresearchgate.net
Key applications include:
Quantitative Methylation Analysis: In techniques like methylation-specific PCR (MSP) or quantitative analysis of methylated alleles (QAMA), synthetic oligonucleotides with a known number of 5-mC residues serve as positive controls and quantification standards. By creating a standard curve with serial dilutions of a known quantity of the synthetic methylated DNA, researchers can accurately determine the amount of methylated DNA in an unknown sample. nih.govmurdoch.edu.au
Assessing Primer Efficiency: The inclusion of 5-methylcytosine in primers can enhance their performance. biosearchtech.com The increased thermal stability of the primer-template duplex can lead to more sensitive and robust amplification, particularly for sequences that are difficult to amplify, such as those with palindromic regions or high GC content. biosearchtech.com
Studying Polymerase Activity: Oligonucleotides with site-specific methylations can be used as templates to study the behavior of DNA polymerases. These experiments can reveal whether a particular polymerase is inhibited or slowed by the presence of 5-mC, providing insights into the fidelity and processivity of DNA replication on a methylated template.
The use of external oligonucleotide standards is particularly important for ensuring the reproducibility and comparability of qPCR data across different laboratories and platforms. nih.gov By employing universally applicable, quantifiable standards, researchers can correct for inter-run variations and reliably exchange data from large, multi-center studies. nih.gov
| Application | Utility of 5-mC Oligonucleotides | Key Finding/Advantage | Reference |
|---|---|---|---|
| qPCR Standards | Serve as a known quantity for standard curves. | Synthetic standards perform equally well as plasmid standards, but are more time- and cost-efficient. | nih.govresearchgate.net |
| Cross-Lab Data Comparison | Act as universal external standards. | Enables correction of inter-run variation and allows for data exchange between different qPCR platforms. | nih.gov |
| Primer Design | Incorporated into primers to increase hybridization efficiency. | Raises melting temperature (Tm) and enhances sensitivity, especially for difficult sequences. | biosearchtech.com |
Functional Studies in Model Organisms and Cellular Systems (Excluding Clinical Human Trials)
Research in Plant Systems (e.g., Arabidopsis thaliana)
In the model plant Arabidopsis thaliana, DNA methylation is essential for silencing transposable elements (TEs) and regulating gene expression and development. nih.govnumberanalytics.com Unlike mammals, plants methylate cytosines in three different sequence contexts: CG, CHG, and CHH (where H is A, C, or T). nih.govfrontiersin.org Synthetic oligonucleotides and the study of mutants have been central to understanding these pathways.
Research using Arabidopsis mutants completely lacking DNA methylation (the mddcc mutant) has unequivocally demonstrated that the enzymes MET1, DRM1, DRM2, CMT3, and CMT2 are responsible for maintaining the entire DNA methylome. nih.gov These methylation-free plants provide a baseline to study the direct consequences of methylation on gene expression and genome stability.
Studies have also profiled 5-mC in plant RNA, revealing it as a new epitranscriptome marker. tll.org.sgnih.gov In Arabidopsis seedlings, thousands of m5C peaks were identified in mRNAs, with enrichment in coding sequences near the start and stop codons. tll.org.sgnih.gov The RNA methyltransferase TRM4B was shown to be responsible for this modification, and mutations in this gene led to defects in root development and altered mRNA stability, linking RNA methylation to plant development. tll.org.sg
Furthermore, genome-wide association studies (GWAS) in Arabidopsis accessions have shown that variation in DNA methylation has a genetic basis and is linked to local adaptation. nih.gov For example, CHH methylation levels were found to increase with temperature and were strongly associated with genetic variants in the DNA methyltransferase CMT2. nih.gov This demonstrates a direct link between genetic variation, epigenetic modification, and adaptation to environmental cues.
| Research Area | Key Finding | Experimental Approach | Reference |
|---|---|---|---|
| RNA Methylation | 5-mC is an epitranscriptomic marker in mRNA, regulated by the TRM4B enzyme and involved in root development. | m5C RNA immunoprecipitation sequencing (m5C-RIP-seq) and analysis of trm4b mutants. | tll.org.sgnih.gov |
| DNA Methylation Maintenance | Five specific DNA methyltransferases are responsible for all DNA methylation in the Arabidopsis genome. | Analysis of a quintuple mutant (mddcc) lacking these enzymes. | nih.gov |
| Environmental Adaptation | CHH methylation levels increase with temperature and are associated with genetic variants in the CMT2 gene. | Genome-wide association studies (GWAS) on accessions grown at different temperatures. | nih.gov |
| Gene Body Methylation | CG methylation within gene bodies is generally associated with constitutively expressed genes. | Analysis of methylation patterns in relation to gene expression data. | nih.gov |
Studies in Prokaryotic Models (e.g., Escherichia coli)
In Escherichia coli, the study of 5-methylcytosine has provided fundamental insights into bacterial defense mechanisms, specifically restriction-modification (R-M) systems. While the native E. coli K-12 strain methylates its DNA primarily at adenine (B156593) bases (N6-methyladenine) and one cytosine (N4-methylcytosine via Dcm), it possesses systems that can recognize and destroy foreign DNA containing 5-mC. oup.compnas.org
Pioneering studies revealed that many laboratory strains of E. coli K-12 actively restrict DNA that contains 5-mC. pnas.orgpnas.orgnih.gov This restriction is carried out by genetically distinct systems named McrA and McrB (for modified cytosine restriction). pnas.orgneb.com These systems act as a defense mechanism against invading DNA, such as bacteriophages or plasmids, that might have been methylated by a different host. pnas.orgnih.gov This discovery was crucial for molecular cloning, as the Mcr systems could interfere with the cloning of 5-mC-containing DNA from plants and mammals. nih.govneb.com
Further research has explored the enzymatic landscape related to cytosine metabolism in E. coli. While the canonical bacterial cytosine deaminase (CodA) does not act on 5-methylcytosine, researchers have identified other bacterial enzymes that can efficiently deaminate 5-mC. nih.govacs.org Expressing one such enzyme in a thymine-auxotrophic strain of E. coli rescued its growth when supplemented with 5-methylcytosine, demonstrating a functional catabolic pathway. nih.govacs.org
Additionally, the role of 5-mC in mutagenesis has been investigated. Spontaneous deamination of 5-mC to thymine (B56734) is a potential source of C-to-T transition mutations. pnas.orgnih.gov However, studies in non-dividing E. coli showed that the Very Short Patch (VSP) repair system is highly efficient at correcting the resulting T-G mismatches back to C-G pairs. pnas.orgnih.gov This indicates that in stationary-phase bacteria, 5-mC is not a significant mutation hotspot, suggesting that such mutations are more likely to become fixed during active replication when there is insufficient time for repair. nih.gov
| System | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Mcr Systems | Restriction of foreign DNA | E. coli K-12 possesses systems (McrA, McrB) that recognize and restrict foreign DNA containing 5-methylcytosine. | pnas.orgpnas.orgneb.com |
| VSP Repair | Mutation avoidance | The VSP repair system is very efficient at correcting T-G mismatches arising from 5-mC deamination in non-dividing cells. | pnas.orgnih.gov |
| Cytosine Metabolism | Catabolism of 5-mC | While the main cytosine deaminase (CodA) is inactive on 5-mC, other bacterial deaminases exist that can catabolize it. | nih.govacs.org |
Engineering of Nucleic Acids for Enhanced Stability and Translational Properties in Research
The incorporation of modified nucleotides is a cornerstone of modern molecular and synthetic biology, aimed at enhancing the therapeutic potential of nucleic acids. 5-Methylcytidine 5'-monophosphate (5mCMP), the form in which 5-methylcytidine is present in an RNA chain, plays a significant role in this field. Its integration into messenger RNA (mRNA) and other nucleic acids has been shown to improve their stability and translational efficiency, critical parameters for applications ranging from vaccines to regenerative medicine.
The primary method for generating these modified nucleic acids is through in vitro transcription, where 5-Methylcytidine 5'-triphosphate (5mCTP) is used as a substrate. Once incorporated into the growing RNA chain by RNA polymerase, it exists as this compound. This modification confers desirable properties to the RNA molecule. jenabioscience.com
One of the key benefits of incorporating 5mCMP is the increased stability of the RNA molecule. rsc.orgnih.gov This enhanced stability is partly due to protection against degradation by cellular nucleases. nih.gov Furthermore, the methylation at the C5 position of cytosine can influence the structural stability of nucleic acid duplexes. oup.com Research has shown that 5-methylcytosine provides a significant stabilizing effect on both double and triple DNA helices. oup.com In the context of RNA, this intrinsic stability contributes to a longer half-life within the cell, allowing for prolonged protein expression from an mRNA template.
Beyond stability, the inclusion of 5mCMP in synthetic mRNA has been demonstrated to significantly enhance its translational properties. jenabioscience.comnih.gov This is often achieved by mitigating the innate immune response that can be triggered by foreign RNA. jenabioscience.comnih.gov Unmodified synthetic RNA can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs) and RIG-I, leading to an inflammatory response and the shutdown of translation. nih.govresearchgate.net The presence of 5mCMP, often in combination with other modified nucleosides like pseudouridine, can reduce the binding of mRNA to these immune sensors, thereby evading an immune response and promoting robust and sustained protein translation. researchgate.netnih.gov
Seminal research in this area has provided concrete evidence for the benefits of 5mCMP incorporation. For instance, studies by Kormann et al. demonstrated that replacing as little as 25% of the cytidine (B196190) residues with 5-methylcytidine (along with a similar modification for uridine) in an mRNA sequence led to increased stability and protein expression in mice. rsc.orgresearchgate.net Similarly, Warren et al. successfully reprogrammed human cells into induced pluripotent stem cells (iPSCs) using mRNA that was fully substituted with 5-methylcytidine and pseudouridine, highlighting the profound impact of these modifications on translational efficiency and cellular outcomes. nih.govmdpi.com
The strategic placement of 5mCMP within an mRNA molecule can also differentially regulate translation. nih.govnih.gov Research has indicated that the location of the m5C modification, whether in the 5' untranslated region (UTR), coding sequence (CDS), or 3' UTR, can either enhance or inhibit the translation of the mRNA. nih.govnih.gov
The following data tables summarize key findings from pivotal studies on the impact of 5-methylcytidine modification on mRNA properties.
Table 1: Effect of 5-Methylcytidine Modification on mRNA Stability and Expression
| mRNA Modification | Cell Type | Key Finding | Reference |
| 25% 5-methylcytidine and 25% 2-thiouridine | Mouse Lung | 3- to 6-fold higher levels of modified mRNA compared to unmodified mRNA between 8 hours and 7 days post-administration. | researchgate.net |
| 25% 5-methylcytidine and 25% 2-thiouridine | A549 and MLE12 cells | Increased transfection efficiency and mean fluorescence intensity of a reporter protein compared to unmodified mRNA. | researchgate.net |
| Complete substitution with 5-methylcytidine and pseudouridine | Human Fibroblasts | Highly efficient reprogramming into induced pluripotent stem cells (iPSCs) with repeated transfections. | nih.govmdpi.com |
Table 2: Impact of 5-Methylcytidine Modified self-amplifying RNA (saRNA) on Immune Response and Antigen Expression
| saRNA Modification | Cell Type | Key Finding | Reference |
| 5-methylcytidine incorporation | Peripheral Blood Mononuclear Cells (PBMCs) | Attenuated induction of type-I interferon (IFN-I). | nih.gov |
| 5-methylcytidine incorporation | In vivo (mice) | Prolonged and robust expression of the antigen (SARS-CoV-2 S-RBD). | nih.gov |
| 5-methylcytidine incorporation | In vivo (mice) | Production of robust IgG responses against the S-RBD antigen. | nih.gov |
Comparative Analysis with 5 Methyl 2 Deoxycytidine 5 Monophosphate M5dcmp
Distinct Biological Roles in RNA vs. DNA Contexts
5-Methylcytidine (B43896) 5'-monophosphate (m5CMP) and 5-methyl-2'-deoxycytidine (B118692) 5'-monophosphate (m5dCMP) are structurally similar molecules that play crucial, yet distinct, roles in the regulation of gene expression within RNA and DNA, respectively. The primary difference between these two molecules lies in the sugar component of the nucleotide: m5CMP contains a ribose sugar, characteristic of RNA, while m5dCMP contains a deoxyribose sugar, found in DNA. This seemingly small structural variance leads to profoundly different biological functions.
5-Methylcytidine 5'-monophosphate (m5CMP) in RNA:
The methylation of cytosine to form 5-methylcytosine (B146107) (m5C) in RNA, represented at the monophosphate level as m5CMP, is a widespread and reversible epitranscriptomic modification. nih.gov This modification is found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs (ncRNAs). nih.govnih.gov The presence of m5C in RNA can influence a multitude of biological processes by affecting RNA's structure, stability, and interactions with proteins. nih.govresearchgate.net
In mRNA, m5C modification has been shown to affect stability, translation, splicing, and the transport of mRNA from the nucleus to the cytoplasm. nih.gov For instance, m5C sites are often found in the 5' untranslated region (UTR) and are associated with the regulation of mRNA translation. researchgate.net The modification can also protect transcripts from degradation. researchgate.net In tRNA and rRNA, m5C is critical for maintaining their structural integrity and function, thereby ensuring the fidelity and efficiency of protein synthesis. nih.gov Dysregulation of RNA m5C modification has been linked to various diseases, including cancer and neurological disorders. nih.gov
5-Methyl-2'-deoxycytidine 5'-monophosphate (m5dCMP) in DNA:
In the context of DNA, the methylation of cytosine to form 5-methylcytosine, with m5dCMP as its monophosphate form, is a cornerstone of epigenetic regulation. medchemexpress.com This modification primarily occurs at CpG dinucleotides and is essential for regulating gene expression, maintaining genome stability, and is involved in processes like X-chromosome inactivation and genomic imprinting. nih.govyoutube.com
The presence of m5dCMP in DNA generally leads to transcriptional repression when located in promoter regions of genes. nih.gov This is achieved by altering the chromatin structure, making the DNA less accessible to transcription factors and the transcriptional machinery. medchemexpress.com DNA methylation patterns are established during development and are crucial for cellular differentiation. medchemexpress.comyoutube.com Aberrant DNA methylation patterns, characterized by either hypermethylation or hypomethylation of CpG islands, are a hallmark of many cancers and other diseases. youtube.com 5-methyl-2'-deoxycytidine can guide de novo DNA methylation by acting as a methylation mark. medchemexpress.comnih.gov
Shared Metabolic Enzymes and Divergent Substrate Specificities
While m5CMP and m5dCMP have distinct biological roles, they can be acted upon by some of the same metabolic enzymes, albeit with differing efficiencies and specificities. This is particularly evident in the activities of kinases and deaminases.
Kinase Activities Towards Ribonucleotides vs. Deoxyribonucleotides
The phosphorylation of nucleoside monophosphates to their di- and triphosphate forms is a critical step in nucleic acid synthesis. This process is carried out by a family of enzymes known as nucleoside monophosphate kinases.
Human UMP-CMP kinase is an enzyme capable of phosphorylating both cytidine (B196190) monophosphate (CMP) and deoxycytidine monophosphate (dCMP). caymanchem.com This suggests a potential for the phosphorylation of their methylated counterparts, m5CMP and m5dCMP. The efficiency of this phosphorylation, however, can be influenced by the presence of the 2'-hydroxyl group in the ribose sugar of m5CMP, which is absent in the deoxyribose sugar of m5dCMP. The regulation of UMP-CMP kinase activity by ATP and magnesium levels can also differentially affect the phosphorylation of ribonucleotides and deoxyribonucleotides. caymanchem.com
Deoxycytidine kinase, found in the cytosol, and thymidine (B127349) kinase 2, located in the mitochondria, are responsible for phosphorylating deoxycytidine to dCMP. caymanchem.com While their primary substrates are deoxyribonucleosides, the specificity of these kinases towards methylated forms and ribonucleosides can vary.
Deaminase Activities and Differential Hydrolytic Rates
Deaminases are enzymes that catalyze the removal of an amine group. In the context of nucleotide metabolism, cytidine deaminases can convert cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. The methylation at the 5-position of the cytosine ring in m5CMP and m5dCMP can affect the rate of deamination.
The presence of the methyl group in 5-methylcytosine is known to increase the rate of spontaneous deamination to thymine (B56734). This hydrolytic deamination is a significant source of C-to-T transition mutations in DNA. The enzymatic deamination of 5-methylcytosine derivatives is also a key step in active DNA demethylation pathways, where enzymes like the Ten-Eleven Translocation (TET) family of dioxygenases first oxidize 5-methylcytosine. nih.gov
Cross-talk and Interconversion Pathways between Ribonucleotide and Deoxyribonucleotide Pools
The metabolic pathways that produce ribonucleotides and deoxyribonucleotides are interconnected, allowing for a regulated balance between the two pools. This cross-talk is essential for maintaining the fidelity of DNA replication and repair, as well as for RNA synthesis.
Ribonucleotide reductase (RNR) is a key enzyme in this process, catalyzing the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). This is the primary pathway for the de novo synthesis of deoxyribonucleotides. It is conceivable that methylated ribonucleoside diphosphates could also serve as substrates for RNR, thereby providing a pathway for the conversion of the ribonucleotide form to the deoxyribonucleotide form.
Furthermore, salvage pathways exist that can interconvert nucleosides and nucleotides, providing another level of cross-talk. For instance, deoxycytidine can be phosphorylated to dCMP, and cytidine can be phosphorylated to CMP. caymanchem.com The enzymes involved in these pathways may exhibit some level of promiscuity, allowing them to act on both ribo- and deoxyribo- forms, as well as their methylated variants.
Implications of m5CMP and m5dCMP Homeostasis in Cellular Processes
The maintenance of appropriate levels of m5CMP and m5dCMP is critical for normal cellular function. Imbalances in the pools of these methylated nucleotides can have significant consequences for both RNA and DNA metabolism and function.
Impact on RNA Function: The proper regulation of m5CMP levels is essential for the correct modification of RNA molecules. Alterations in the m5C landscape of the transcriptome can lead to changes in gene expression through effects on mRNA stability and translation, as well as tRNA and rRNA function. nih.govnih.gov This can, in turn, impact cellular processes such as differentiation, stress response, and proliferation. nih.govresearchgate.net
Impact on DNA Integrity and Epigenetic Stability: The homeostasis of m5dCMP is paramount for maintaining the integrity of the epigenome. Fluctuations in the m5dCMP pool can affect the fidelity of DNA methylation patterns during replication. An excess or deficiency of m5dCMP could lead to aberrant methylation, resulting in the inappropriate silencing or activation of genes. nih.gov This is a common feature in cancer, where widespread changes in DNA methylation are observed. youtube.com
Q & A
Q. What are the primary methods for synthesizing 5-Methylcytidine 5'-monophosphate in laboratory settings?
- Methodological Answer : this compound can be synthesized enzymatically using kinases or cyclohydrolases. For example, archaeal IMP cyclohydrolases (e.g., PurO and PurH2 enzymes) have demonstrated activity in converting intermediates like FAICAR to monophosphates, with kinetic parameters such as Km = 7.8 ± 1.8 µM and kcat = 1.32 ± 0.14 s⁻¹ . Alternatively, recombinant Saccharomyces cerevisiae strains can be engineered for batch fermentation, with dynamic models (e.g., Logistic and Luedeking-Piret equations) predicting yields with >98% accuracy .
Q. How can researchers detect and quantify this compound in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for purity assessment (>95%) and quantification, particularly when coupled with UV detection at 260–280 nm . For structural validation, MALDI-TOF mass spectrometry (MS) combined with RNase T1-mediated base-specific cleavage provides high-throughput sequence analysis, resolving methylation sites with single-base resolution .
Q. What are the optimal storage and handling conditions for this compound to ensure stability?
- Methodological Answer : Store the compound at -20°C in a dry, sealed container to prevent hydrolysis. Solubility in organic solvents like DMSO (20 mg/mL) and dimethylformamide (10 mg/mL) allows stock solutions to be prepared under inert gas purging to avoid oxidation . Glove use and proper ventilation are critical during handling to minimize inhalation or skin contact .
Advanced Research Questions
Q. What enzymatic pathways are involved in the biosynthesis of this compound, and how can their kinetics be characterized?
- Methodological Answer : The nucleotide is synthesized via methylation of cytidine monophosphate (CMP) by methyltransferases, which transfer methyl groups from S-adenosylmethionine (SAM). Kinetic characterization involves measuring Km (substrate affinity) and kcat (turnover rate) using stopped-flow spectrophotometry or radiometric assays. For example, archaeal PurH2 enzymes exhibit Km values in the µM range, requiring pre-steady-state kinetic analysis to resolve transient intermediates .
Q. How can researchers resolve contradictions in methylation data involving this compound across different experimental models?
- Methodological Answer : Cross-validate findings using orthogonal techniques. For instance, discrepancies in methylation efficiency between in vitro (cell-free systems) and in vivo (recombinant strains) models can arise due to competing enzymatic pathways. Combine RNase T1 cleavage/MALDI-TOF MS with metabolic flux analysis in isotope-labeled systems to track methyl group incorporation .
Q. What role does this compound play in RNA epigenetics, and how can its functional impact be studied?
- Methodological Answer : As a minor RNA modification, it regulates translation and stability. To study its impact:
- Use CRISPR/Cas9 to knock out methyltransferases (e.g., DNMT2) and analyze RNA stability via northern blotting.
- Employ ribosome profiling to assess translational efficiency in modified vs. unmodified RNA .
- Quantify methylation levels using bisulfite sequencing adapted for RNA .
Q. How does this compound influence antiviral drug design, particularly in nucleoside analog activation?
- Methodological Answer : Nucleoside analogs like cytarabine require phosphorylation to monophosphates (e.g., ara-CMP) for incorporation into viral DNA. Study competitive inhibition by this compound using:
- In vitro kinase assays with human uridine-cytidine kinases (UCKs) to measure IC₅₀ values .
- Cell-based assays with viral replication reporters (e.g., luciferase-tagged HIV) to assess interference with RNA/DNA synthesis .
Methodological Best Practices
Q. What experimental controls are essential when studying this compound in methylation assays?
- Answer : Include:
Q. How can researchers optimize fermentation conditions for high-yield this compound production?
- Answer : Use dynamic models (e.g., Luedeking-Piret equations) to correlate biomass growth with product formation. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
